Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzamido group at position 5 and a thioacetamido-benzoate moiety at position 2. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and sulfur-containing functional groups, which are known to enhance pharmacological properties such as metabolic stability and target binding affinity. The compound’s design aligns with medicinal chemistry strategies for developing enzyme inhibitors or receptor modulators, leveraging the thiadiazole scaffold’s versatility .
Properties
IUPAC Name |
methyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O4S2/c1-31-17(30)11-5-7-14(8-6-11)24-15(28)10-32-19-27-26-18(33-19)25-16(29)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPNNCLCHNCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of trifluoromethyl groups enhances their lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and interact with various biological targets. Research indicates that thiadiazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Tyrosine Kinases: Thiadiazole derivatives have shown promise as inhibitors of Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia (CML). For instance, a related compound demonstrated an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line .
- Antiproliferative Effects: Compounds based on the thiadiazole scaffold exhibit antiproliferative effects across various cancer cell lines. The introduction of hydrophobic substituents enhances their binding affinity to target proteins .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related thiadiazole derivatives:
Case Studies and Research Findings
-
Antitumor Activity:
A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cell lines . -
VEGFR Inhibition:
Research highlighted the potential of thiadiazole derivatives as vascular endothelial growth factor receptor (VEGFR) inhibitors. Compounds demonstrated potent inhibitory activity with IC50 values indicating effective modulation of angiogenesis-related pathways . -
Molecular Modeling Studies:
Molecular docking studies have shown that the interaction between thiadiazole derivatives and target proteins is influenced by structural modifications. This provides insights into optimizing drug design for enhanced efficacy against specific cancer types .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. A study conducted on similar derivatives showed promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may possess similar efficacy due to its structural characteristics.
Anticancer Activity
The compound's structural analogs have been studied for their anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.
Case Study: Thiadiazole Derivatives in Cancer Research
A recent study investigated the effects of thiadiazole derivatives on cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis:
- Cell Line : MCF-7 (breast cancer)
- IC : 25 µM after 48 hours of treatment
- Mechanism : Induction of S phase arrest and activation of pro-apoptotic pathways.
Pharmacological Insights
Comparison with Similar Compounds
Research Findings and Implications
While direct bioactivity data for the target compound is unavailable, structural comparisons suggest:
Enhanced Selectivity : The trifluoromethylbenzamido group may target kinases or proteases over carbonic anhydrases (unlike acetazolamide).
Improved Pharmacokinetics : Methyl benzoate and thioether linkages likely increase oral bioavailability relative to chloroacetate or polar analogues .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide with trifluoroacetic acid (CF₃COOH) and phosphorus oxychloride (POCl₃), as demonstrated in recent crystallography studies.
Procedure :
- Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 mL).
- Add CF₃COOH (12.0 mL) and POCl₃ (15.0 mL) dropwise under stirring.
- React for 3 hours at room temperature, during which HCl gas evolves.
- Quench with cold water (100 mL), adjust pH to 9 with 50% NaOH, and isolate 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via filtration.
Key Reaction :
$$
\text{Thiosemicarbazide} + \text{CF₃COOH} \xrightarrow{\text{POCl}_3} \text{2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole} + \text{HCl} \quad
$$
Functionalization with 3-(Trifluoromethyl)benzamido Group
The amino group at position 5 of the thiadiazole is acylated using 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions.
Procedure :
- Dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (10.0 g) in dichloromethane (DCM).
- Add 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C.
- Stir for 12 hours at room temperature.
- Wash with dilute HCl and water, then recrystallize from ethanol to yield 5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazole-2-thiol .
Key Reaction :
$$
\text{2-Amino-thiadiazole} + \text{Ar-COCl} \xrightarrow{\text{TEA}} \text{5-(Ar-amido)-thiadiazole-2-thiol} \quad
$$
Formation of the Thioacetamide Bridge
Thioetherification with Chloroacetyl Chloride
The thiol group on the thiadiazole reacts with chloroacetyl chloride to form the thioacetamide spacer.
Procedure :
- Dissolve 5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazole-2-thiol (8.0 g) in acetone.
- Add chloroacetyl chloride (1.1 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).
- Reflux for 6 hours, then concentrate and purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride .
Key Reaction :
$$
\text{Thiadiazole-SH} + \text{Cl-CH₂-COCl} \xrightarrow{\text{K}2\text{CO}3} \text{Thiadiazole-S-CH₂-COCl} \quad
$$
Coupling with Methyl 4-Aminobenzoate
Amide Bond Formation
The acyl chloride intermediate is coupled with methyl 4-aminobenzoate using a carbodiimide coupling agent.
Procedure :
- Dissolve methyl 4-aminobenzoate (5.0 g) in DCM.
- Add 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride (1.1 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv).
- Stir for 24 hours at room temperature.
- Wash with sodium bicarbonate solution and isolate the product via recrystallization (methanol:water).
Key Reaction :
$$
\text{Acetyl chloride} + \text{Ar-NH}_2 \xrightarrow{\text{HOBt}} \text{Acetamido-benzoate} \quad
$$
Optimization and Analytical Validation
Purity and Yield Enhancements
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1320 cm⁻¹ (C-F).
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Thiadiazole Core Formation : Reacting carboxylic acid derivatives (e.g., 3-(trifluoromethyl)benzoic acid) with thiosemicarbazide in POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
- Functionalization : Introducing the acetamido-thioether linkage via nucleophilic substitution. For example, coupling 5-amino-1,3,4-thiadiazole derivatives with thiol-containing intermediates in DMSO/water mixtures, followed by recrystallization .
- Final Esterification : Methylation of the benzoic acid moiety using methanol/H₂SO₄ or diazomethane.
Key Validation Steps : Monitor reaction progress via TLC; purify intermediates via recrystallization (e.g., DMSO/water, ethanol) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with catalysts like triethylamine for thioether bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .
- Parameter Optimization : Use DOE (Design of Experiments) to vary temperature, stoichiometry, and reaction time. For example, POCl₃-mediated cyclization at 90°C vs. 110°C may reduce decomposition .
Q. How to resolve contradictions between experimental and computational structural data?
Methodological Answer:
- DFT vs. Experimental NMR : If calculated chemical shifts (e.g., via Gaussian09) deviate from observed NMR data, re-examine tautomeric forms or hydrogen bonding interactions .
- X-ray Crystallography : Use SHELXT for crystal structure determination to validate bond lengths/angles and compare with DFT-optimized geometries .
- Dynamic Effects : Account for solvent or temperature effects in simulations (e.g., DMSO-d₆ in NMR vs. gas-phase DFT) .
Q. How to design studies assessing environmental fate and ecotoxicity?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicity Testing :
Q. What strategies can elucidate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with nitro or cyano groups) and test activity against cancer/viral targets .
- Enzyme Assays : Measure IC₅₀ for kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity) .
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR tyrosine kinase); validate with mutagenesis studies .
Q. How to integrate computational modeling with experimental data for mechanistic insights?
Methodological Answer:
- Docking Studies : Simulate binding modes in targets like thrombin or viral proteases; compare with inhibition data from enzymatic assays .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
